Cas no 1263798-97-5 (6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)

6-メトキシ-2,3,4,5-テトラヒドロ-1,5-ベンゾチアゼピン-4-オンは、ベンゾチアゼピン骨格を有する有機化合物です。この化合物は、メトキシ基(-OCH3)が芳香環に結合しており、分子内にケトン基(C=O)とチアゼピン環を併せ持つことが特徴です。医薬品中間体としての応用が期待され、特に構造中の硫黄原子と窒素原子が配位能を示すため、金属錯体形成や生体活性分子の合成に有用です。高い純度と安定性を有し、有機合成化学における多様な反応に適しています。結晶性が良好なため、単離や精製が容易という利点もあります。

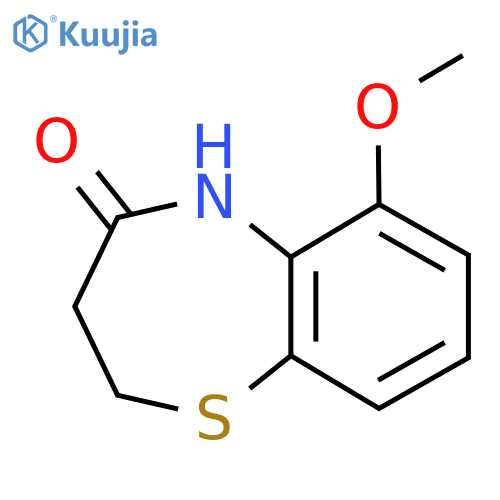

1263798-97-5 structure

商品名:6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

CAS番号:1263798-97-5

MF:C10H11NO2S

メガワット:209.26484131813

CID:5265661

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-6-methoxy-

- 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

-

- インチ: 1S/C10H11NO2S/c1-13-7-3-2-4-8-10(7)11-9(12)5-6-14-8/h2-4H,5-6H2,1H3,(H,11,12)

- InChIKey: HAMMCTRIFKLKRE-UHFFFAOYSA-N

- ほほえんだ: S1CCC(NC2C(=CC=CC1=2)OC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 222

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 63.6

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032223-1g |

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 95% | 1g |

¥2933.0 | 2023-04-03 | |

| Enamine | EN300-360534-0.1g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 0.1g |

$640.0 | 2023-03-07 | ||

| Enamine | EN300-360534-0.5g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 0.5g |

$699.0 | 2023-03-07 | ||

| Enamine | EN300-360534-5.0g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 5.0g |

$2110.0 | 2023-03-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032223-5g |

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 95% | 5g |

¥8505.0 | 2023-04-03 | |

| Enamine | EN300-360534-1.0g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-360534-2.5g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 2.5g |

$1428.0 | 2023-03-07 | ||

| Enamine | EN300-360534-0.25g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 0.25g |

$670.0 | 2023-03-07 | ||

| Enamine | EN300-360534-0.05g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 0.05g |

$612.0 | 2023-03-07 | ||

| Enamine | EN300-360534-10.0g |

6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1263798-97-5 | 10.0g |

$3131.0 | 2023-03-07 |

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1263798-97-5 (6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬